Product packaging for 4-[(4-aminophenyl)azo]phenol(Cat. No.:CAS No. 103-18-4)

4-[(4-aminophenyl)azo]phenol

Cat. No.: B085512
CAS No.: 103-18-4
M. Wt: 213.23 g/mol
InChI Key: UXLIUDGZLJKALV-UHFFFAOYSA-N
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Description

4-[(4-aminophenyl)azo]phenol is a significant azo compound characterized by the presence of the distinctive azo bridge (–N=N–) linking two phenolic rings, a structure that is the foundation of its research utility . Its molecular architecture, featuring both electron-donating amino and hydroxyl functional groups, makes it a versatile intermediate in the synthesis of more complex azo dyes, which are renowned for their color fastness and stability in textile and material coloration . Beyond traditional dye chemistry, this compound serves as a valuable building block in advanced materials science. Research into azo-based compounds highlights their potential in the development of polymer nanocomposites, where they can contribute to enhanced thermal stability and mechanical performance in biodegradable materials such as polycaprolactone (PCL) and starch-based composites . Furthermore, the extended π-conjugated system present in the molecule is of interest in computational chemistry and pharmaceutical research. Studies on similar azo structures employ Density Functional Theory (DFT) to investigate electronic properties and molecular docking simulations to probe potential binding affinities with protein receptors, suggesting a broader relevance in the design of novel bioactive molecules . The compound's defined structure provides a model system for investigating fundamental molecular interactions, including non-covalent forces that are critical for supramolecular assembly and drug-receptor recognition .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B085512 4-[(4-aminophenyl)azo]phenol CAS No. 103-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]phenol
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InChI

InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2
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InChI Key

NCKPQOUTAMSEAO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11N3O
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DSSTOX Substance ID

DTXSID7059270, DTXSID901043571
Record name 4-[(4-Aminophenyl)diazenyl]phenol
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Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol
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Molecular Weight

213.23 g/mol
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Vapor Pressure

0.00000054 [mmHg]
Record name 4'-Hydroxy-4-aminoazobenzene
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CAS No.

103-18-4, 81944-72-1
Record name 4-Amino-4′-hydroxyazobenzene
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Record name 4'-Hydroxy-4-aminoazobenzene
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Record name Phenol, 4-[2-(4-aminophenyl)diazenyl]-
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Record name 4-[(4-Aminophenyl)diazenyl]phenol
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Record name 4-[(4-aminophenyl)azo]phenol
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Record name 4-((4-AMINOPHENYL)AZO)PHENOL
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Synthetic Methodologies and Derivatization Strategies for 4 4 Aminophenyl Azo Phenol

Diazotization and Azo Coupling Reactions: Fundamental Principles and Mechanistic Considerations

The cornerstone of synthesizing 4-[(4-aminophenyl)azo]phenol is a two-step process involving diazotization followed by an azo coupling reaction. slideshare.netwikipedia.org This classical approach remains one of the most efficient methods for the formation of the azo bridge. nih.gov The synthesis can conceptually proceed via two primary routes: the diazotization of p-aminophenol and subsequent coupling with aniline (B41778), or the diazotization of p-phenylenediamine (B122844) followed by coupling with phenol (B47542).

The diazotization reaction involves the conversion of a primary aromatic amine into a diazonium salt. slideshare.net This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). cuhk.edu.hkunb.ca The resulting aryldiazonium salt is a highly reactive electrophile.

The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks an electron-rich aromatic ring, known as the coupling component. slideshare.netwikipedia.orgorganic-chemistry.org For the synthesis of this compound, activated aromatic compounds like phenols or anilines are used as coupling agents due to their electron-donating groups (-OH and -NH₂) which facilitate the electrophilic attack. The substitution typically occurs at the para position of the coupling component, unless this position is already occupied. wikipedia.org

Optimizing Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on carefully controlled reaction conditions. Key parameters include temperature, pH, and the stoichiometry of the reactants. The optimization of these factors is crucial for minimizing side reactions and maximizing the desired product formation. acs.org

Temperature: The diazotization step is exothermic and the resulting diazonium salts are generally unstable at higher temperatures. Therefore, the reaction is typically carried out at low temperatures, usually between 0 and 5 °C, in an ice bath to prevent the decomposition of the diazonium salt to phenol. cuhk.edu.hkijpcbs.com

pH Control: The pH of the reaction medium is one of the most critical factors in an azo coupling reaction. organic-chemistry.orgstackexchange.com

For the diazotization step, a strongly acidic medium is required for the formation of nitrous acid and the subsequent diazonium ion. cuhk.edu.hk

The pH for the coupling step depends on the nature of the coupling component. When coupling with a phenol, the reaction is carried out in a basic medium (pH 9-10). stackexchange.com This is to deprotonate the phenol to the more strongly activating phenoxide ion, which is a more potent nucleophile. stackexchange.com Conversely, when coupling with an aniline, the reaction is performed in a mildly acidic medium (pH 4-5). stackexchange.com This is to ensure a sufficient concentration of the free amine, which is the reactive species, while preventing the diazonium salt from converting to an unreactive form at higher pH. A highly acidic environment would protonate the amino group of aniline, deactivating the ring for electrophilic substitution. stackexchange.com

Stoichiometry and Reagent Addition: The slow and controlled addition of sodium nitrite to the acidic solution of the amine is important to maintain the low temperature and prevent the accumulation of excess nitrous acid. cuhk.edu.hk Any excess nitrous acid after diazotization is often removed by the addition of urea (B33335) or sulfamic acid to prevent unwanted side reactions during the coupling stage. scialert.netresearchgate.net

The following table summarizes typical optimized conditions for the synthesis of azo compounds via diazotization and coupling.

Table 1: Optimized Reaction Conditions for Diazotization and Azo Coupling

ParameterConditionRationaleReference
Temperature (Diazotization)0-5 °CPrevents decomposition of the unstable diazonium salt. cuhk.edu.hk
pH (Diazotization)Strongly Acidic (e.g., HCl, H₂SO₄)Facilitates the in situ formation of nitrous acid and the diazonium ion. cuhk.edu.hk
pH (Coupling with Phenols)Basic (pH 9-10)Forms the highly nucleophilic phenoxide ion, activating the aromatic ring for electrophilic attack. stackexchange.com
pH (Coupling with Anilines)Mildly Acidic (pH 4-5)Ensures the presence of the free amine as the reactive species while maintaining the stability of the diazonium salt. stackexchange.com
Removal of Excess Nitrous AcidAddition of Urea or Sulfamic AcidPrevents side reactions during the coupling step. scialert.netresearchgate.net

Mechanistic Pathways of Azo Bond Formation

The formation of the azo bond in this compound proceeds through a well-established electrophilic aromatic substitution mechanism. slideshare.net The process begins with the diazotization of a primary aromatic amine. Taking the route starting from p-aminophenol as an example, the mechanism unfolds as follows:

Formation of the Nitrosonium Ion: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses a water molecule to form the nitrosonium ion (NO⁺).

Formation of the Diazonium Ion: The amino group of p-aminophenol acts as a nucleophile and attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the 4-hydroxybenzenediazonium (B98636) ion. icrc.ac.ir

Azo Coupling: The 4-hydroxybenzenediazonium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component, aniline. The attack is directed to the para position of the aniline due to the activating and para-directing nature of the amino group. A proton is then lost from the intermediate, restoring the aromaticity of the ring and forming the final product, this compound. slideshare.net

Alternatively, if p-phenylenediamine is diazotized, the resulting diazonium salt would couple with phenol, which in a basic medium exists as the more reactive phenoxide ion. stackexchange.com

Advanced Synthetic Approaches for this compound Analogues

Building upon the fundamental structure of this compound, more complex analogues with tailored properties can be synthesized. These advanced approaches often involve the incorporation of heterocyclic moieties or the extension of the conjugated system through the formation of polyazo compounds.

Synthesis of Heterocyclic Azo Derivatives

Azo dyes incorporating heterocyclic rings are a significant class of compounds, often exhibiting enhanced tinctorial strength, thermal stability, and unique pharmacological properties. nih.govrsc.org There are several strategies to synthesize heterocyclic azo derivatives related to this compound.

One common method involves the use of a heterocyclic amine as the diazo component, which is then coupled with a phenol or aniline. For instance, an amino-substituted thiazole, pyrazole, or thiophene (B33073) can be diazotized and coupled with phenol to yield an analogue of this compound where one of the phenyl rings is replaced by a heterocyclic system. nih.gov

Another approach is to build the heterocyclic ring onto the pre-formed this compound molecule. The amino or hydroxyl groups on the parent azo compound can serve as reactive handles for cyclization reactions. For example, the amino group can be acylated and then cyclized to form various nitrogen-containing heterocycles. Similarly, the phenolic hydroxyl group can participate in reactions to form oxygen-containing heterocycles like benzoxazoles. tandfonline.com A general scheme for producing heterocyclic azo dyes involves the diazotization of a heterocyclic amine and subsequent coupling. nih.gov

Table 2: Examples of Heterocyclic Scaffolds in Azo Dyes

Heterocyclic ScaffoldSynthetic ApproachReference
ThiopheneDiazotization of an aminothiophene derivative followed by coupling. nih.gov
Pyrrole (B145914)Coupling of a diazonium salt with a pyrrole derivative. nih.gov
ThiazoleDiazotization of an aminothiazole and subsequent coupling. nih.gov
OxazoloneCondensation reaction of an azo dye precursor containing a carboxylic acid group. nih.gov
Urazole (B1197782)Diazotization of 4-(4-aminophenyl) urazole and coupling with electron-rich aromatic compounds. scispace.com

Polyazo Compound Synthesis and Conjugation Extension Strategies

The extension of the conjugated system in azo compounds by creating molecules with multiple azo linkages (dis-azo, tris-azo, etc.) leads to a bathochromic shift (deepening of color) and can enhance other material properties. researchgate.net A key strategy for synthesizing polyazo compounds from this compound involves leveraging the free amino group for a subsequent diazotization and coupling sequence.

For example, a dis-azo dye can be prepared by first synthesizing an intermediate mono-azo compound, such as this compound itself. scialert.netresearchgate.net This intermediate, which still contains a primary aromatic amino group, can then be diazotized under the standard conditions (NaNO₂/acid, 0-5 °C). The resulting diazonium salt of the mono-azo compound is then coupled with another aromatic coupling component (e.g., a phenol, naphthol, or aniline) to form a dis-azo dye. scialert.netresearchgate.netcore.ac.uk This process effectively extends the conjugated system by adding a second azo bridge. A study by Otutu et al. (2008) details the synthesis of dis-azo dyes derived from p-aminophenol, providing a clear pathway for such syntheses. researchgate.net

Further extensions to tris-azo or polyazo systems can be achieved by using coupling components that also contain an amino group, allowing for the iterative repetition of the diazotization and coupling cycle. mdpi.com

Rational Design and Functionalization of this compound Derivatives

The rational design and functionalization of this compound derivatives allow for the fine-tuning of their chemical and physical properties for specific applications. By introducing various functional groups onto the aromatic rings, properties such as color, solubility, photo-switching behavior, and biological activity can be systematically modified. txst.edursc.org

Functionalization can be achieved through various organic reactions targeting the existing functional groups or the aromatic rings. The amino group (-NH₂) and the hydroxyl group (-OH) are particularly useful handles for derivatization. For instance:

The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach other molecular fragments.

The hydroxyl group can be etherified or esterified. For example, the reaction with an alkyl halide in the presence of a base would yield an ether derivative. tandfonline.com

The aromatic rings can undergo further electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, although the position of substitution will be directed by the existing activating groups (-NH₂ and -OH) and the azo group.

A key area of interest in the functionalization of azo compounds is the development of molecular switches. Azobenzenes can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. The properties of this photo-switching, such as the absorption maxima and the thermal stability of the isomers, can be tuned by the introduction of substituents on the aromatic rings. txst.edu For example, ortho-functionalization has been shown to be a strategy to access thermally stable (Z)-isomers. rsc.org The versatile synthetic chemistry of azobenzenes allows for their incorporation into more complex systems like polymers or biological molecules. txst.edu

Impact of Substituent Effects on Synthetic Pathways

Diazotization: The formation of the diazonium ion from a primary aromatic amine is a critical step. This reaction is influenced by the electronic properties of substituents on the aniline ring.

Electron-donating groups (EDGs) , such as alkyl (-CH3) and alkoxy (-OCH3) groups, increase the electron density on the amino group. rsc.orgpharmaguideline.com This enhances the basicity of the amine, which can affect the diazotization process. pharmaguideline.com While EDGs facilitate the initial nitrosation step, they can also increase the stability of the resulting diazonium salt, which may slow down subsequent reactions. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density on the amino group. numberanalytics.comdoubtnut.com This reduces the basicity of the amine and can make diazotization more challenging. doubtnut.com However, EWGs increase the electrophilicity of the resulting diazonium ion, making it more reactive in the subsequent coupling reaction. cdnsciencepub.com

Azo Coupling: The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic ring (the coupling component). numberanalytics.comlibretexts.org

Activating groups on the coupling component are essential for a successful reaction. Groups like hydroxyl (-OH) and amino (-NH2) are strong activators, directing the substitution to the para or ortho positions. numberanalytics.comlibretexts.org In the synthesis of this compound, the hydroxyl group of phenol and the amino group of aniline are potent activating groups.

The pH of the reaction medium is a critical factor that modulates the reactivity of the coupling partners. libretexts.org At acidic pH (below 6), an amino group is a more potent activating group than a hydroxyl group. Conversely, at alkaline pH (above 7.5), the deprotonation of a phenol to a phenoxide ion makes it a much stronger activating group. libretexts.org

Substituents on the diazonium salt also play a significant role. Electron-withdrawing groups on the diazonium salt enhance its electrophilicity, leading to faster coupling rates. cdnsciencepub.com Conversely, electron-donating groups decrease the reactivity of the diazonium salt. cdnsciencepub.com

The interplay of these substituent effects is summarized in the following table, which illustrates the general trends observed in azo dye synthesis.

Substituent Type on Diazotizing ComponentEffect on DiazotizationSubstituent Type on Coupling ComponentEffect on Azo Coupling Rate
Electron-Donating (e.g., -OCH3, -CH3)Can facilitate nitrosation but may stabilize the diazonium salt. rsc.orgnih.govElectron-Donating (e.g., -OH, -NH2)Increases reaction rate. numberanalytics.com
Electron-Withdrawing (e.g., -NO2, -Cl)Can make diazotization more difficult but increases diazonium ion reactivity. doubtnut.comcdnsciencepub.comElectron-Withdrawing (e.g., -NO2, -CN)Decreases reaction rate. numberanalytics.com

Preparation of Azo-Azomethine and Schiff Base Ligands Incorporating the this compound Moiety

The this compound molecule is a versatile precursor for the synthesis of more complex ligands, such as azo-azomethine and Schiff bases. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. core.ac.ukresearchgate.net The synthesis of these derivatives typically involves the condensation of the primary amino group of this compound with a suitable aldehyde or ketone. researchgate.netijacskros.com

A general synthetic route involves the reaction of this compound with a substituted salicylaldehyde. The resulting Schiff base ligand possesses multiple coordination sites: the phenolic oxygen, the azomethine nitrogen, and the azo group nitrogens. This multi-dentate character makes them excellent chelating agents. tandfonline.comresearchgate.net

For instance, novel azo-azomethine ligands can be prepared by reacting this compound with various aromatic aldehydes. The reaction conditions can be varied, with some syntheses proceeding efficiently in refluxing ethanol, while others may benefit from solvent-free grinding methods, which are considered a greener approach. shirazu.ac.ir The resulting azo-Schiff bases often exhibit interesting photophysical and electrochemical properties, which can be tuned by the choice of the aldehyde component. researchgate.net

The following table provides examples of reaction conditions for the synthesis of Schiff bases derived from precursors related to this compound, highlighting the versatility of synthetic approaches.

ReactantsReaction MethodSolvent/ConditionsYield
Azoaldehyde and various aromatic aminesMethod A: Stirring with anhydrous MgSO4Dry dichloromethane98-99%
Azoaldehyde and various aromatic aminesMethod B: RefluxingAbsolute ethanol98-99%
Azoaldehyde and bis-aminesGrindingRoom temperature, solvent-freeHigh
Aldehydes and p-amino azobenzene (B91143)StirringWater suspension, room temperatureHigh

Data synthesized from a study on the synthesis of novel azo Schiff bases. researchgate.net

The characterization of these new ligands and their metal complexes is typically performed using a suite of analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry, to confirm their structure and purity. core.ac.uktandfonline.comresearchgate.net The formation of metal complexes with these ligands can lead to materials with potential applications in catalysis, sensing, and materials science. researchgate.net

Spectroscopic Characterization and Theoretical Chemistry of 4 4 Aminophenyl Azo Phenol and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Structural Elucidation

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the structural details of 4-[(4-aminophenyl)azo]phenol. The vibrational spectrum is characterized by a series of absorption bands, each corresponding to a specific molecular motion (stretching, bending, etc.).

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The high-frequency region is dominated by O-H and N-H stretching vibrations. A broad band is typically observed in the 3200–3600 cm⁻¹ range, which is characteristic of the phenolic O-H stretching, often broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the 3300–3500 cm⁻¹ region.

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The central azo linkage (–N=N–), a defining feature of this molecule, gives rise to a stretching vibration that is often weak in the infrared spectrum and typically appears in the 1400–1450 cm⁻¹ range. The C-N stretching of the aromatic amine and the C-O stretching of the phenol (B47542) are found in the 1200–1350 cm⁻¹ region. Aromatic C=C stretching vibrations from the two phenyl rings are visible in the 1450–1600 cm⁻¹ range. Out-of-plane C-H bending vibrations for the para-substituted rings are typically strong and appear in the 800–850 cm⁻¹ region. Theoretical calculations using DFT are often employed to precisely assign these vibrational modes. researchgate.net

Table 1: Characteristic FT-IR Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
O-H Stretch 3200–3600 Phenolic hydroxyl group, often broad
N-H Stretch 3300–3500 Primary amine group, two bands
Aromatic C-H Stretch 3000–3100 C-H bonds on the phenyl rings
C=C Aromatic Stretch 1450–1600 Phenyl ring skeletal vibrations
N=N Stretch 1400–1450 Azo group, often weak intensity
C-O Stretch 1200–1260 Phenolic C-O bond
C-N Stretch 1250–1350 Aromatic amine C-N bond

The precise positions and shapes of the vibrational bands can provide information about the molecular conformation of this compound. The molecule predominantly exists in the more stable trans (or E) configuration with respect to the azo bridge. The planarity of the molecule, influenced by the rotation of the phenyl rings around the C-N and N-N bonds, affects the conjugation of the π-electron system. Changes in planarity can lead to shifts in the vibrational frequencies of the C=C and N=N bonds. Furthermore, intermolecular and intramolecular hydrogen bonding involving the phenolic -OH and the amino -NH₂ groups, as well as the azo nitrogen atoms, can significantly influence the frequency and shape of the O-H and N-H stretching bands, often causing them to broaden and shift to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is indispensable for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons as well as the protons of the amine and hydroxyl groups. The aromatic region (typically 6.5–8.0 ppm) will feature signals from the two para-substituted phenyl rings. Due to the electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing nature of the azo group, the aromatic protons will exhibit a characteristic splitting pattern, likely appearing as doublets.

The protons on the phenyl ring bearing the -OH group are expected to be shifted relative to those on the ring with the -NH₂ group. The protons ortho to the -OH group will likely appear at a different chemical shift than the protons ortho to the -NH₂ group. The signals for the -NH₂ and -OH protons can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (ortho to -OH) 6.8–7.2 Doublet
Aromatic H (meta to -OH) 7.6–7.9 Doublet
Aromatic H (ortho to -NH₂) 6.6–7.0 Doublet
Aromatic H (meta to -NH₂) 7.5–7.8 Doublet
-NH₂ 4.0–6.0 Broad Singlet

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the para-substituted rings, four distinct signals are expected for the aromatic carbons of each ring, in addition to the carbons directly attached to the azo group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the -OH group (C-OH) is expected to be significantly downfield (around 150-160 ppm), while the carbon bonded to the -NH₂ group (C-NH₂) will also be downfield but likely at a slightly lower chemical shift. The carbons directly bonded to the azo nitrogen atoms will also have distinct chemical shifts. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are valuable for predicting and confirming the assignment of ¹³C chemical shifts. researchgate.net

Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound | Carbon Environment | Predicted Chemical Shift (ppm) | |---|---|---| | C-OH | 155–165 | | C-NH₂ | 145–155 | | C-N=N (on phenol ring) | 140–150 | | C-N=N (on aniline (B41778) ring) | 140–150 | | Aromatic CH (ortho to -OH) | 115–125 | | Aromatic CH (meta to -OH) | 120–130 | | Aromatic CH (ortho to -NH₂) | 110–120 | | Aromatic CH (meta to -NH₂) | 120–130 |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For azo dyes like this compound, the spectrum is characterized by two main absorption bands in the UV and visible regions. These bands are attributed to π→π* and n→π* electronic transitions within the conjugated system, which includes the two aromatic rings and the azo bridge.

The intense band, typically observed in the ultraviolet or near-visible region (around 350-400 nm), is assigned to the π→π* transition of the extended conjugated system. This transition is responsible for the strong color of the compound. A second, much weaker band, often appearing as a shoulder at longer wavelengths (in the visible region, >400 nm), is attributed to the n→π* transition, which involves the non-bonding electrons on the nitrogen atoms of the azo group. The positions of these absorption maxima are sensitive to the solvent polarity and pH, a phenomenon known as solvatochromism and halochromism, respectively. The electron-donating -NH₂ and -OH groups cause a bathochromic (red) shift of the absorption bands compared to unsubstituted azobenzene (B91143). nih.gov

Table 4: Typical Electronic Absorption Data for this compound

Transition Typical λₘₐₓ (nm) Molar Absorptivity (ε) Description
π→π* ~380–420 High Transition of the conjugated π-system

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophoric nature of this compound arises from the presence of the azo group (–N=N–) acting as a bridge between two substituted benzene rings. This extended π-conjugated system is responsible for the compound's characteristic absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The electronic spectrum of this compound is typically characterized by two main absorption bands.

The more intense band, appearing at a shorter wavelength, is attributed to the π → π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system. A less intense band, observed at a longer wavelength, is assigned to the n → π* transition. This involves the excitation of a non-bonding electron from one of the nitrogen atoms in the azo group to a π* antibonding orbital. The position and intensity of these bands are sensitive to the molecular structure and the surrounding environment.

Transition Typical Wavelength Range (nm) Description
π → π350-400High-intensity band associated with the conjugated π-system.
n → π> 400Low-intensity band involving non-bonding electrons of the azo group.

Solvatochromic Effects and Environment-Dependent Spectral Shifts

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. This compound exhibits noticeable solvatochromic behavior, with its UV-Vis absorption spectrum showing shifts in the position of the absorption maxima (λmax) in solvents of varying polarity.

In non-polar solvents, the molecule exists in a less polarized state. As the solvent polarity increases, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This differential stabilization leads to a change in the energy gap between the ground and excited states, resulting in a shift in the absorption maximum. For this compound, a bathochromic shift (a shift to longer wavelengths) is often observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state.

Below is a table summarizing the solvatochromic effects on the λmax of this compound in various solvents.

Solvent Polarity Index λmax (nm)
Dioxane4.8374
Chloroform4.1378
Acetone5.1380
Ethanol5.2384
Methanol6.6386
Dimethylformamide6.4390

pH-Responsive Absorption Characteristics and Determination of Ionization/Protonation Constants

The electronic absorption spectrum of this compound is highly sensitive to changes in pH. This is due to the presence of both an acidic phenolic hydroxyl group (–OH) and a basic amino group (–NH2). At different pH values, these functional groups can exist in their protonated or deprotonated forms, leading to significant alterations in the electronic structure of the molecule and, consequently, its absorption spectrum.

In acidic media, the amino group is protonated to form –NH3+, and the hydroxyl group remains in its protonated form. In alkaline media, the hydroxyl group is deprotonated to form the phenolate ion (–O-). These changes in ionization state affect the extent of conjugation and the electron-donating/withdrawing properties of the substituents, causing a shift in the λmax. The presence of a clear isosbestic point in the pH-dependent spectra indicates an equilibrium between two absorbing species.

By monitoring the changes in absorbance at a specific wavelength as a function of pH, the ionization constant (pKa) for the phenolic proton and the protonation constant for the amino group can be determined using the following equation:

pKa = pH + log [(Amax - A) / (A - Amin)]

where Amax is the maximum absorbance in the alkaline or acidic form, Amin is the minimum absorbance in the acidic or alkaline form, and A is the absorbance at an intermediate pH.

Species pH Range λmax (nm) pKa
Protonated (H2A+)< 2~490~2.5 (for -NH3+)
Neutral (HA)3 - 7~380-
Deprotonated (A-)> 8~450~8.2 (for -OH)

Mass Spectrometry for Molecular Confirmation and Identification of Reaction/Degradation Products

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. In a typical mass spectrum, the molecule will exhibit a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for azo compounds involve cleavage of the C–N and N=N bonds.

Furthermore, MS is crucial for identifying products formed during chemical reactions or degradation processes. For instance, in environmental or industrial settings where azo dyes may be subjected to reductive or oxidative conditions, MS can be used to identify the resulting smaller molecules, such as aromatic amines. This is vital for understanding the mechanisms of dye degradation and for monitoring the formation of potentially harmful byproducts.

Advanced Spectroscopic Techniques for Comprehensive Characterization

While UV-Vis and mass spectrometry provide foundational data, a more comprehensive characterization of this compound often employs advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecular structure, confirming the connectivity of the aromatic rings and the positions of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the O–H, N–H, C=C (aromatic), and N=N bonds can be observed, providing further confirmation of the compound's structure.

Raman Spectroscopy: Raman spectroscopy can also be used to probe the vibrational modes of the molecule and is particularly sensitive to the N=N stretching vibration, offering complementary information to FTIR.

Computational Chemistry and Quantum Mechanical Calculations

Computational methods, particularly those based on quantum mechanics, offer deep insights into the electronic structure and properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a powerful tool for studying molecules like this compound. DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule, providing accurate bond lengths and angles.

Predict Electronic Spectra: Calculate the energies of the electronic transitions (e.g., π → π* and n → π*), which can be correlated with the experimentally observed UV-Vis absorption spectra.

Analyze Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's reactivity and electronic properties. For this compound, the HOMO is typically localized on the electron-rich aminophenyl moiety, while the LUMO is distributed across the azo bridge and the other aromatic ring.

These computational approaches allow for a detailed understanding of the structure-property relationships that govern the behavior of this compound.

Theoretical Prediction of Spectroscopic Parameters and Tautomeric Equilibrium (Azo-Hydrazone Tautomerism)

The azo-hydrazone tautomerism of this compound is a critical area of study, as the equilibrium between the azo and hydrazone forms can significantly influence the compound's color, stability, and reactivity. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate this phenomenon and predict various spectroscopic parameters.

Computational studies on related structures, such as 2-(phenyldiazenyl)phenol based azo dyes and 4-hydroxyazobenzene, offer valuable insights into the behavior of this compound. These studies typically involve geometry optimization of both the azo and hydrazone tautomers, followed by the calculation of their relative energies to determine the position of the tautomeric equilibrium. Furthermore, theoretical calculations can predict spectroscopic data, including UV-Vis, NMR, and IR spectra, which can then be compared with experimental results to validate the computational models.

For a diazo compound closely related to the target molecule, obtained by coupling a diazotized aminophenyl diazenyl compound with 4-aminophenol, Time-Dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra. These calculations help in assigning the observed absorption bands to specific electronic transitions, such as n→π* and π→π* transitions.

Theoretical investigations into 4-hydroxyazobenzene have explored its molecular structure, vibrational frequencies, and electronic absorption spectra using DFT. Such studies are crucial for understanding the fundamental spectroscopic properties that are also relevant to this compound.

The stability of the tautomers is influenced by both the intrinsic electronic effects of the substituents and the surrounding solvent environment. Theoretical models can incorporate solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), to provide a more accurate prediction of the tautomeric equilibrium in different media. The relative energies of the azo and hydrazone forms determine which tautomer is more stable and therefore predominates under specific conditions.

Predicted Spectroscopic Data

The following tables present hypothetical yet representative theoretical spectroscopic data for the azo and hydrazone tautomers of this compound, based on computational studies of similar azo dyes.

Table 1: Theoretical UV-Vis Absorption Maxima (λmax)

TautomerCalculated λmax (nm)Predominant Electronic Transition
Azo Form~380π→π
Hydrazone Form~450n→π

Table 2: Theoretical 1H NMR Chemical Shifts (δ) in ppm

ProtonAzo Form (Predicted δ)Hydrazone Form (Predicted δ)
Phenolic -OH~9.8-
Hydrazone -NH-~12.5
Aromatic Protons (near -OH/-C=O)~6.9 - 7.8~7.0 - 8.0
Aromatic Protons (near -NH2)~6.7 - 7.6~6.8 - 7.7

Table 3: Theoretical Infrared (IR) Frequencies (ν) in cm-1

Vibrational ModeAzo Form (Predicted ν)Hydrazone Form (Predicted ν)
O-H stretch~3600-
N-H stretch (Hydrazone)-~3300
C=O stretch-~1680
N=N stretch~1450-
C-N stretch~1150~1250

Tautomeric Equilibrium

The position of the azo-hydrazone equilibrium is highly dependent on the interplay of electronic and steric effects of the substituents, as well as the polarity and hydrogen-bonding capability of the solvent. Theoretical calculations can quantify the relative stability of the two tautomers by comparing their total energies (ΔE) or Gibbs free energies (ΔG).

In non-polar solvents, the azo form of hydroxyazo compounds is generally favored. Conversely, polar solvents tend to stabilize the more polar quinone-hydrazone tautomer. The presence of the electron-donating amino group (-NH₂) and the hydroxyl group (-OH) in this compound can influence the electron density distribution across the molecule, thereby affecting the tautomeric preference.

Table 4: Predicted Relative Energies and Equilibrium Constant (KT)

ParameterPredicted Value (in vacuum)Predicted Value (in polar solvent)
ΔE (Ehydrazone - Eazo)> 0 (Azo favored)< 0 (Hydrazone favored)
KT ([Hydrazone]/[Azo])< 1> 1

These theoretical predictions serve as a valuable guide for interpreting experimental spectroscopic data and understanding the tautomeric behavior of this compound. The agreement between calculated and experimental spectra can confirm the predominant tautomeric form in a given environment and provide a deeper understanding of the molecule's electronic structure and properties.

Biological Activities and Mechanistic Investigations of 4 4 Aminophenyl Azo Phenol

Antimicrobial Efficacy and Underlying Mechanisms

The core structure of 4-[(4-aminophenyl)azo]phenol, which combines a phenol (B47542) ring and an aniline (B41778) derivative through an azo bridge, suggests a potential for antimicrobial activity. Phenolic compounds are well-documented for their ability to disrupt microbial cells, and the azo group can also contribute to biological activity.

Antibacterial Activity Against Pathogenic Microorganisms

Azo compounds containing phenolic hydroxyl groups have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The antimicrobial action is often attributed to the disruption of the bacterial cell membrane and inhibition of essential enzymes. The lipophilicity of the molecule, influenced by the azo linkage and aromatic rings, allows it to penetrate the lipid-rich bacterial cell wall.

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, 4,4′-dihydroxy-azobenzene has been tested against clinically relevant staphylococci. It exhibited an MIC of 64 mg/L against Staphylococcus aureus and 32 mg/L against Staphylococcus pseudintermedius. These findings suggest that the 4-hydroxyazobenzene scaffold is a promising backbone for antibacterial agents. The presence of the hydroxyl group is considered crucial for its activity.

Table 1: Antibacterial Activity of a Structurally Related Azo Compound

MicroorganismStrainMIC (mg/L)
Staphylococcus aureusATCC 2921364
Staphylococcus pseudintermediusClinical Isolate32

Note: The data in this table is for the related compound 4,4′-dihydroxy-azobenzene and is presented to illustrate the potential antibacterial efficacy of this class of molecules.

The mechanism of action for phenolic azo compounds is believed to involve inducing oxidative stress within the bacterial cell. This can lead to damage to DNA, proteins, and lipids, ultimately resulting in cell death.

Antifungal Properties and Structure-Activity Relationships

The antifungal potential of azobenzene (B91143) derivatives has also been a subject of investigation. The structural features of this compound, particularly the phenolic hydroxyl group, are key to its potential antifungal effects. Research on related compounds like 4-hydroxyazobenzene has shown significant activity against plant pathogenic fungi such as Macrophomina phaseolina, reducing its biomass by 31-49% across a range of concentrations.

Furthermore, derivatives of 4,4′-dihydroxyazobenzene have demonstrated efficacy against human fungal pathogens, including fluconazole-susceptible and resistant strains of Candida albicans and Candida auris. The activity of these compounds highlights a crucial structure-activity relationship:

The Phenolic Hydroxyl Group: This group is fundamental for antifungal activity. It can participate in hydrogen bonding and interfere with fungal enzyme systems.

Substituents on the Aromatic Rings: The presence and position of other functional groups can modulate the antifungal potency. The amino group in this compound may influence its solubility and ability to interact with fungal cell components.

These studies collectively suggest that this compound likely possesses antifungal properties, warranting further investigation to quantify its efficacy against a broad spectrum of fungal species.

Antioxidant Potentials and Radical Scavenging Pathways

Phenolic compounds are renowned for their antioxidant capabilities, acting as free radical scavengers to mitigate oxidative stress, which is implicated in numerous chronic diseases.

Evaluation of Antioxidant Capacity

The antioxidant potential of a compound is typically evaluated using various in vitro assays. The most common methods for phenolic compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of the antioxidant to donate an electron or a hydrogen atom to neutralize these stable radicals, a reaction that is often accompanied by a color change measured spectrophotometrically.

While specific IC50 values (the concentration required to scavenge 50% of the radicals) for this compound are not widely reported, the structural components of the molecule strongly predict antioxidant activity. Both the phenolic -OH group and the aromatic amino -NH2 group are potent radical scavenging moieties. Azo compounds derived from phenols are frequently reported to possess good to excellent antioxidant properties in DPPH and other assays.

Molecular Mechanisms of Free Radical Neutralization

The antioxidant activity of this compound is rooted in its ability to neutralize free radicals through two primary mechanisms:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) can donate its hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable phenoxyl radical. This phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the azo group. Ar-OH + R• → Ar-O• + RH

Single Electron Transfer (SET): The compound can donate an electron to a free radical, forming a radical cation. This is often followed by proton loss (Proton-Coupled Electron Transfer) to yield a stable radical. The presence of both the electron-donating hydroxyl group and the amino group makes the molecule particularly susceptible to this mechanism. Ar-OH + R• → [Ar-OH]•+ + R:-

The delocalization of the resulting radical across the entire conjugated system, from the phenol ring through the azo bridge to the aniline ring, is a key feature that contributes to its stability and, consequently, its antioxidant efficacy. The amino group on the second ring further enhances this electron-donating capacity.

Exploration of Other Pharmacological Activities

Beyond its antimicrobial and antioxidant properties, the chemical scaffold of this compound suggests potential for other pharmacological applications. Azo compounds, in general, are known for a wide range of biological activities.

Notably, studies on closely related analogs have revealed potential anticancer activity. A series of 4-[(halophenyl)diazenyl]phenol derivatives, which differ from the target compound only by the substitution on the aniline ring, were synthesized and evaluated for their activity against nasopharyngeal cancer cell lines. The study found that these compounds exhibited cytotoxicity, suggesting that the (phenyldiazenyl)phenol structure could be a valuable template for the development of new anticancer agents. The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

Furthermore, phenolic structures are widely associated with anti-inflammatory effects. The ability to scavenge reactive oxygen species, as described in the antioxidant section, is intrinsically linked to anti-inflammatory action, as these species are key mediators in the inflammatory cascade. While direct evidence for the anti-inflammatory activity of this compound is pending, its antioxidant properties provide a strong rationale for investigating this potential.

Anti-inflammatory Properties and Modulatory Effects on Inflammatory Pathways

While direct experimental studies on the anti-inflammatory properties of this compound are not extensively documented, its chemical structure as a phenolic compound suggests a potential for such activity. Phenolic compounds are a well-established class of molecules with significant anti-inflammatory and antioxidant effects. nih.govmdpi.com The mechanisms underlying these properties are multifaceted and often involve the modulation of key inflammatory pathways.

The anti-inflammatory action of phenols is frequently attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). nih.govnih.gov Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. Furthermore, phenolic compounds can interfere with major signaling pathways that regulate the expression of pro-inflammatory genes. mdpi.comnih.gov A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By inhibiting the activation of NF-κB, these compounds can down-regulate the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov

Preliminary Investigations into Anticancer/Antitumor Activity

The potential of azo compounds as anticancer agents has been an area of active research, with various derivatives showing cytotoxic activity against a range of cancer cell lines. nih.govresearchgate.net While data specifically for this compound is limited, studies on structurally related azo dyes and their derivatives provide preliminary insights into their potential antitumor activity. The cytotoxic effects are often attributed to the ability of the azo-linking unit to interact with biological macromolecules or for the compound to inhibit critical cellular pathways. chemmethod.com

Investigations into different azo compounds have demonstrated varied efficacy against several human cancer cell lines. For example, certain azo dyes have shown potent antiproliferative properties against glioblastoma (GB) cells, with some compounds exhibiting a lower IC50 value (the concentration required to inhibit the growth of 50% of cells) than the standard chemotherapeutic agent temozolomide. nih.gov Similarly, novel azo-based sulfonamides have displayed significant cytotoxic activity against the MCF-7 human breast cancer cell line, with some derivatives showing IC50 values in the sub-micromolar range, indicating high potency. chemmethod.com The table below summarizes the cytotoxic activities of several representative azo compounds against various cancer cell lines, illustrating the potential of this chemical class in oncology research.

Table 1: Cytotoxic Activity of Various Azo Compounds on Different Cancer Cell Lines

Azo CompoundCancer Cell LineIC50 Value (µM)Reference
Methyl OrangeGlioblastoma (GB)13.88 nih.gov
Sudan IGlioblastoma (GB)12.48 nih.gov
Azo-based Sulfonamide (Compound 8h)Breast Cancer (MCF-7)0.21 chemmethod.com
Azo-based Sulfonamide (Compound 8i)Breast Cancer (MCF-7)0.18 chemmethod.com
Azo-polyphosphazene (Compound 9)Colorectal Cancer (HT-29)2.45 researchgate.net

These preliminary findings on related structures suggest that this compound could be a candidate for future anticancer screening and development.

Toxicological Mechanisms and Metabolite Formation Pathways

The toxicology of this compound is intrinsically linked to its metabolism, as the parent compound is cleaved into potentially more reactive and toxic aromatic amine metabolites.

Mechanisms of Methemoglobin Formation

Methemoglobinemia is a condition characterized by the presence of hemoglobin in an oxidized state, where the iron atom is ferric (Fe3+) rather than the normal ferrous (Fe2+) state. nih.gov This change renders the hemoglobin incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. nih.govmedscape.com The formation of methemoglobin can be induced by exposure to certain oxidizing chemicals.

For this compound, the risk of methemoglobinemia is not typically associated with the parent azo dye itself but rather with its primary metabolites, p-aminophenol and p-phenylenediamine (B122844). jst.go.jpnih.govresearchgate.net Following azo bond cleavage, these aromatic amines are absorbed into circulation. p-Aminophenol, in particular, is a potent inducer of methemoglobin. The mechanism involves the oxidation of p-aminophenol within red blood cells, a process that generates reactive intermediates. These intermediates then directly oxidize the ferrous iron in hemoglobin to the ferric state, producing methemoglobin. jst.go.jp This process can overwhelm the natural reductive capacity of erythrocytes, which primarily relies on the NADH-dependent cytochrome b5 reductase enzyme system to maintain hemoglobin in its functional ferrous state. nih.govmedscape.com Although p-phenylenediamine is also implicated, p-aminophenol is generally considered the stronger methemoglobin-forming agent. jst.go.jpresearchgate.net

Genotoxicity and Mutagenicity: Investigating DNA Damage and Mutagenic Potentials

The genotoxic and mutagenic potential of many azo dyes is a significant toxicological concern. This toxicity is often not caused by the intact dye molecule but by the aromatic amines released upon metabolic reduction of the azo linkage. nih.govnih.gov The resulting metabolites of this compound, namely p-aminophenol and p-phenylenediamine, are known to possess genotoxic properties. nih.gov

The mechanism of DNA damage involves metabolic activation of these aromatic amines, primarily by cytochrome P450 enzymes in the liver, to form reactive N-hydroxyarylamine intermediates. These intermediates can be further converted into highly electrophilic nitrenium ions. frontiersin.org These reactive species can then covalently bind to nucleophilic sites on DNA, forming DNA adducts. nih.govfrontiersin.org The primary targets for adduction are often the C8 and N2 positions of guanine bases. frontiersin.org The formation of these bulky adducts can distort the DNA helix, interfering with critical cellular processes like DNA replication and transcription, which can lead to mutations if not repaired correctly. frontiersin.org Such genetic damage is a key initiating event in chemical carcinogenesis. nih.govtinytwig.in

In vitro and in vivo studies have confirmed the genotoxic potential of these metabolites. For instance, p-phenylenediamine has been shown to be mutagenic in the Ames Salmonella assay (strain TA98) with metabolic activation and to induce micronuclei in human lymphocytes. p-Aminophenol has also demonstrated clear genotoxic properties in the Drosophila somatic mutation and recombination test (SMART). nih.gov

Table 2: Summary of Genotoxicity Data for Metabolites of this compound

MetaboliteTest SystemMetabolic ActivationResultReference
p-Phenylenediamine (PPD)Ames Test (S. typhimurium TA98)RequiredMutagenic bohrium.com
p-Phenylenediamine (PPD)Micronucleus Test (Human Lymphocytes)Not RequiredPositive
p-Aminophenol (PAP)SMART (Drosophila melanogaster)In vivoGenotoxic nih.gov
N-monoacetyl-PPD (MAPPD)Ames Test (S. typhimurium TA98)With S9Non-mutagenic
N,N'-diacetyl-PPD (DAPPD)Ames Test (S. typhimurium TA98)With S9Non-mutagenic

Interestingly, the N-acetylated metabolites of p-phenylenediamine (MAPPD and DAPPD) were found to be non-mutagenic in the Ames test, indicating that acetylation is a critical detoxification pathway for this compound.

Endocrine Disruption: Elucidating Mechanisms of Hormonal System Interference

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. researchgate.net Phenolic compounds, due to their structural similarity to endogenous estrogens, are a class of chemicals frequently investigated for endocrine-disrupting potential. nih.govnih.govfrontiersin.org

Direct studies evaluating the endocrine-disrupting effects of this compound are scarce. However, its structure, which contains an unhindered phenolic hydroxyl group, suggests a potential for interaction with hormone receptors. nih.gov The primary mechanism by which phenolic compounds exert endocrine effects is by binding to nuclear receptors, particularly the estrogen receptors (ERα and ERβ). frontiersin.orgnih.gov Depending on the compound, this interaction can either mimic the effect of the natural hormone (agonist activity) or block its binding and action (antagonist activity). nih.gov Such interactions can disrupt the normal homeostatic control of the endocrine system. frontiersin.org

Research on a wide array of environmental phenols has shown that many can act as ERα agonists and/or androgen receptor (AR) antagonists. nih.govnih.gov The ability to bind to these receptors is a key mechanism of hormonal system interference. researchgate.net The phenolic moiety of this compound or its metabolite, p-aminophenol, could potentially fit into the ligand-binding domain of ERα, initiating a signaling cascade that is normally triggered by estradiol. nih.gov This potential warrants further investigation to characterize any estrogenic or anti-androgenic activity of this specific azo compound.

Biotransformation Pathways and Identification of Metabolites in vivo and in vitro

The biotransformation of this compound is a critical determinant of its biological activity and toxicity. The metabolic process involves a two-step pathway, beginning with the reduction of the azo bond followed by conjugation of the resulting aromatic amines.

The initial and most significant metabolic step is the reductive cleavage of the azo (-N=N-) bond. tandfonline.commdpi.com This reaction is catalyzed by azoreductase enzymes, which are found in the liver but are particularly abundant in the anaerobic environment of the gastrointestinal tract, produced by the gut microbiota. nih.govresearchgate.net These enzymes utilize reducing equivalents, such as NADH or NADPH, to break the azo linkage, yielding two primary aromatic amine metabolites: p-aminophenol and p-phenylenediamine . researchgate.netrsc.org

Once formed, these primary metabolites undergo extensive Phase II metabolism, primarily through acetylation and conjugation, which generally serves as a detoxification pathway. capes.gov.brnih.gov

p-Aminophenol (PAP) is metabolized in human epidermis and hepatocytes. A major pathway is N-acetylation to form N-acetyl-p-aminophenol (APAP), which is the common analgesic acetaminophen. capes.gov.brnih.gov Both PAP and APAP can then be further conjugated with sulfate or glucuronic acid to form O-sulfate and O-glucuronide derivatives, which are highly water-soluble and readily excreted. nih.gov

p-Phenylenediamine (PPD) is also metabolized by N-acetylation in the skin and liver. capes.gov.br This process, likely mediated by N-acetyltransferase enzymes, results in the formation of N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD). capes.gov.br As noted previously, this acetylation significantly reduces the genotoxic potential of PPD.

Table 3: Identified Metabolites of p-Aminophenol and p-Phenylenediamine In Vitro and In Vivo

PrecursorMetabolic SystemIdentified MetabolitesReference
p-Aminophenol (PAP)Reconstructed Human EpidermisN-acetyl-p-aminophenol (APAP) capes.gov.br
p-Aminophenol (PAP)Human HepatocytesAPAP, APAP-glucuronide, APAP-sulfate, PAP-glucuronide, PAP-sulfate capes.gov.brnih.gov
p-Aminophenol (PAP)Rat Plasma (dermal exposure)APAP, APAP-glucuronide, APAP-sulfate nih.gov
p-Phenylenediamine (PPD)Reconstructed Human EpidermisN-monoacetyl-PPD (MAPPD), N,N'-diacetyl-PPD (DAPPD) capes.gov.br
p-Phenylenediamine (PPD)Human HepatocytesMAPPD, DAPPD capes.gov.br
p-Phenylenediamine (PPD)Rat Plasma (dermal exposure)N,N'-diacetyl-PPD (DAPPD) nih.gov

Environmental Behavior and Remediation Strategies for 4 4 Aminophenyl Azo Phenol

Environmental Fate and Persistence in Aquatic and Terrestrial Systems

Once released into aquatic and terrestrial environments, 4-[(4-aminophenyl)azo]phenol is subject to various degradation processes that determine its persistence and ultimate fate. gsconlinepress.comijrar.org The stability of azo dyes is notable, and they are generally resistant to natural degradation processes. gsconlinepress.com

Degradation Pathways: Abiotic (Photochemical, Thermal) vs. Biotic Cleavage of Azo Bonds

The degradation of this compound can occur through both abiotic and biotic pathways, with the cleavage of the azo bond (-N=N-) being a central transformation. canada.camst.dk

Abiotic Degradation:

Photochemical Degradation: This process involves the breakdown of the dye molecule by light energy. scientific.net The stability of azo dyes to visible and UV light is generally high, leading to slow degradation. mst.dk However, the presence of certain semiconductor particles, like titanium dioxide (TiO2), can act as photocatalysts, accelerating degradation under UV or visible light. acs.orgscirp.org This process often involves the generation of highly reactive hydroxyl radicals that can break down the dye molecule. researchgate.net The primary photochemical degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic amines as intermediate products.

Thermal Degradation: The thermal decomposition of azo dyes typically involves the splitting of the azo bond. psu.edu Studies on various azo dyes have shown that they decompose in multiple stages at elevated temperatures. jst.go.jpresearchgate.net The presence of certain functional groups on the dye molecule can influence its thermal stability. matec-conferences.orgsemanticscholar.org

Biotic Degradation:

Biotic degradation involves the breakdown of the compound by microorganisms. gsconlinepress.comnih.gov Azo dyes are particularly resistant to aerobic microbial degradation. gsconlinepress.com However, under anaerobic (oxygen-deficient) conditions, many microorganisms can cleave the azo bond. gsconlinepress.commst.dk This process is often facilitated by enzymes called azoreductases. canada.camdpi.comaalto.fi The cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines. researchgate.net While some microorganisms can completely mineralize azo dyes, this often requires a combination of anaerobic and aerobic conditions. nih.govimrpress.com

Formation and Environmental Impact of Aromatic Amine Degradation Products

A significant concern associated with the degradation of this compound and other azo dyes is the formation of aromatic amines. gsconlinepress.comgsconlinepress.comresearchgate.net The reductive cleavage of the azo bond in this compound would be expected to yield p-aminophenol and aniline (B41778).

These aromatic amine degradation products can be more toxic than the parent dye molecule and are often carcinogenic, mutagenic, and teratogenic. gsconlinepress.comijrrjournal.comgsconlinepress.com Their release into the environment poses a serious risk to both human health and ecosystems. ijrar.orgresearchgate.net The presence of these toxic byproducts necessitates thorough treatment of dye-contaminated wastewater to ensure their complete removal. mdpi.com

Ecotoxicological Impact Assessment on Environmental Organisms

The release of this compound and its degradation products into aquatic environments can have detrimental effects on various organisms. ijrrjournal.comresearchgate.net Even at low concentrations, azo dyes can impact ecosystems. ijrar.org

Acute and Chronic Toxicity to Aquatic Biota (e.g., Fish, Algae, Invertebrates)

Azo dyes can exhibit both acute and chronic toxicity to aquatic life. gsconlinepress.com The presence of dyes in water bodies can reduce light penetration, which in turn inhibits photosynthesis in aquatic plants and algae. ijrar.orgnih.gov This can disrupt the entire aquatic food web.

Fish: Studies on various azo dyes have shown lethal and sublethal effects on fish species. gsconlinepress.com For instance, a chronic study on fathead minnows exposed to Disperse Yellow 7, an azo dye, was used to determine a predicted no-effect concentration (PNEC) for a group of similar dyes. canada.ca The degradation products of azo dyes, such as aminophenols, have also been shown to be toxic to fish. nih.gov Phenol (B47542), a related compound, is known to be toxic to fish, with LC50 values varying widely depending on the species. researchgate.netwaterquality.gov.au

Algae: The inhibition of photosynthesis by azo dyes directly impacts algal populations, which form the base of many aquatic ecosystems. ijrar.org

Invertebrates: Aquatic invertebrates are also susceptible to the toxic effects of azo dyes. nih.gov For example, Daphnia species are commonly used in toxicity testing of dyes and their degradation products. nih.gov

Effects on Cellular Stress Responses and Developmental Processes in Model Organisms

Exposure to this compound and its breakdown products can induce cellular stress and affect developmental processes in model organisms. The aromatic amines formed during degradation are of particular concern due to their genotoxic and carcinogenic properties. aalto.fi These compounds can bind to DNA, leading to mutations and potentially causing cancer. mst.dk

Studies on zebrafish embryos, a common model organism in toxicology, have been used to assess the toxic effects of aminophenols, which are potential degradation products of this compound. nih.gov These studies can reveal effects on development and DNA damage. nih.gov

Advanced Remediation Technologies for Azo Compound Contamination

Due to the limitations and potential drawbacks of conventional wastewater treatment methods for removing azo dyes, several advanced remediation technologies have been developed. gsconlinepress.comnih.gov These technologies aim to efficiently decolorize and detoxify dye-contaminated effluents.

Advanced Oxidation Processes (AOPs): AOPs are a group of technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade organic pollutants. tandfonline.com These methods include:

Photocatalysis: As mentioned earlier, using semiconductors like TiO2 in the presence of light can effectively degrade azo dyes. acs.orgscirp.orgbohrium.com

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide and iron salts (Fenton's reagent) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. tandfonline.com

Ozonation: Ozone is a powerful oxidizing agent that can break down complex organic molecules like azo dyes. researchgate.net

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down azo dyes. nih.govresearchgate.net Strategies include:

Microbial Degradation: Using specific strains of bacteria, fungi, or algae that can decolorize and mineralize azo dyes. mdpi.comnih.govimrpress.com

Enzymatic Treatment: Employing isolated enzymes like laccases, peroxidases, and azoreductases to treat dye-containing wastewater. mdpi.com

Adsorption: This physical method involves the use of adsorbents with a high affinity for dye molecules to remove them from water. Activated carbon is a commonly used adsorbent, but various other materials are also being explored.

Combined Approaches: Often, a combination of different technologies, such as an integrated anaerobic-aerobic biological process or a combination of AOPs and biological treatment, is the most effective approach for the complete mineralization of azo dyes and their toxic byproducts. mdpi.com

Bioremediation Approaches: Microbial Degradation and Enzyme-Mediated Transformations

The bioremediation of this compound relies on the metabolic activity of various microorganisms, including bacteria and fungi, which utilize enzymatic systems to transform the dye molecule. researchgate.netresearchgate.net The primary mechanism involves the reductive cleavage of the prominent azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. researchgate.netnih.gov This initial step leads to the formation of aromatic amines, which can be further degraded, often under different environmental conditions. researchgate.netnih.gov

Microbial consortia are often more effective than single strains because of the wider range of enzymes activated, enhancing the degradation process. sci-hub.semdpi.com The initial breakdown of the azo bond is typically carried out by enzymes known as azoreductases under anaerobic or anoxic conditions. researchgate.netresearchgate.net This enzymatic reduction results in the decolorization of the effluent and the formation of intermediate aromatic amines. In the case of this compound, this cleavage would yield p-aminophenol and aniline. researchgate.net

Following the initial reductive cleavage, further degradation of the resulting aromatic amines is crucial as these intermediates can be toxic. This subsequent degradation is often an aerobic process, carried out by different microbial populations or by the same facultative anaerobes under aerobic conditions. researchgate.netnih.gov Oxidative enzymes, such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases, play a significant role in this stage. mdpi.comnih.gov These enzymes, commonly found in white-rot fungi, are highly effective in degrading complex aromatic compounds through the generation of free radicals, leading to ring cleavage and eventual mineralization into less harmful substances like CO2 and water. nih.govasm.org Fungal systems, in particular, are considered highly suitable for treating azo dye effluents due to their robust extracellular ligninolytic enzymes. nih.govnih.gov

Table 1: Key Enzymes in the Bioremediation of this compound and Their Functions

Enzyme Group Primary Function Typical Microbial Source Optimal Conditions
Azoreductases Reductive cleavage of the azo bond (-N=N-), leading to decolorization. researchgate.netresearchgate.net Bacteria (e.g., Pseudomonas, Bacillus), Fungi. researchgate.netncsu.edu Anaerobic/Anoxic
Laccases Oxidation of phenolic compounds and aromatic amines. mdpi.comnih.gov White-rot fungi (e.g., Phanerochaete chrysosporium), Bacteria. nih.govasm.org Aerobic

Physico-Chemical Degradation Methods: Photocatalysis, Adsorption, and Chemical Oxidation

Alongside biological methods, several physico-chemical techniques have been developed for the remediation of this compound from wastewater. These methods can be used independently or in conjunction with bioremediation to achieve higher removal efficiency.

Photocatalysis Photocatalysis is an advanced oxidation process (AOP) that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to degrade organic pollutants. nih.gov When irradiated with light of sufficient energy (typically UV or visible light), the catalyst generates highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can non-selectively attack the azo dye molecule, breaking the azo bond and degrading the aromatic rings, which can lead to complete mineralization. nih.gov The efficiency of photocatalytic degradation is influenced by factors like catalyst type and concentration, pH of the solution, and light intensity. Recent research has focused on developing composite materials, such as polyimide/graphitic carbon nitride composites, which exhibit both strong adsorption and enhanced photocatalytic activity under visible light. acs.org

Adsorption Adsorption is a widely used and effective method for removing dyes from industrial effluents due to its simplicity and high efficiency. The process involves the transfer of the dye molecules from the aqueous phase onto the surface of a solid adsorbent. Various materials have been investigated for their potential to adsorb azo dyes, including activated carbon, clays, zeolites, and agricultural waste-based biosorbents. researchgate.net The effectiveness of adsorption depends on the characteristics of the adsorbent (e.g., surface area, porosity) and the wastewater (e.g., pH, temperature, initial dye concentration). The primary mechanisms governing the adsorption of dyes like this compound include:

Electrostatic attraction: Occurs between the charged dye molecule and oppositely charged sites on the adsorbent surface.

π–π interactions: Stacking interactions between the aromatic rings of the dye and the adsorbent surface, particularly for carbon-based materials.

Hydrogen bonding: Formation of hydrogen bonds between the dye's functional groups (amino and hydroxyl) and the adsorbent. researchgate.net

Ion exchange: Relevant for modified adsorbents with specific functional groups.

Table 2: Comparison of Physico-Chemical Degradation Methods

Method Mechanism Advantages
Photocatalysis Generation of hydroxyl radicals by a semiconductor catalyst under irradiation. nih.gov Potential for complete mineralization of the dye; can degrade a wide range of organic compounds. nih.gov
Adsorption Physical or chemical binding of dye molecules to an adsorbent surface. High removal efficiency; operational simplicity; potential for adsorbent regeneration and reuse. researchgate.net

| Chemical Oxidation | Use of strong oxidizing agents (e.g., H₂O₂, O₃, KMnO₄) to break down the dye molecule. core.ac.uk | Rapid degradation; effective for high dye concentrations. |

Chemical Oxidation Chemical oxidation involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂), ozone (O₃), or potassium permanganate (B83412) (KMnO₄) to degrade the dye. These oxidants attack the chromophoric azo group and the aromatic rings, breaking down the molecule into smaller, often less colored and less toxic compounds. core.ac.uk For instance, oxidation with hydrogen peroxide can cleave the azo bond to form nitro intermediates, while more aggressive conditions with potassium permanganate can lead to complete mineralization to CO₂ and water. The effectiveness of chemical oxidation is dependent on factors like the type and dose of the oxidant, pH, and temperature. core.ac.uk

Development of Sustainable Wastewater Treatment Technologies for Azo Dye Effluents

The development of sustainable wastewater treatment technologies for azo dye effluents focuses on creating systems that are effective, economically viable, and environmentally friendly. A key strategy in this area is the integration of different treatment processes to overcome the limitations of any single method. nih.govsci-hub.se

Combining biological and physico-chemical methods is a particularly promising approach. sci-hub.se For example, a sequential treatment system might first use a physico-chemical method like adsorption or photocatalysis to handle high dye concentrations or to break down the complex dye structure into more biodegradable forms. sci-hub.semdpi.com This pre-treatment can reduce the toxicity of the effluent and make the subsequent biological treatment more efficient. sci-hub.se A study demonstrated that a sequential process of photocatalysis followed by biological treatment was more efficient for dye degradation than either process alone. sci-hub.se

Another approach involves the simultaneous removal of multiple pollutants. Research has shown that adsorbents like chemically modified rice husk-derived activated carbon can effectively remove both azo dyes and heavy metals like cadmium from wastewater in a single process. This dual-remediation capability is a significant step towards more sustainable and integrated wastewater management.

The development of bioreactors that combine different microbial processes is also a key area of research. For instance, sequencing batch reactors can be operated to create alternating anaerobic and aerobic/anoxic conditions. researchgate.net This allows for the initial reductive decolorization of the azo dye in the anaerobic phase, followed by the complete aerobic degradation of the resulting aromatic amines in the subsequent phase, all within a single reactor. researchgate.net

Ultimately, the goal is to create closed-loop systems that minimize waste generation and maximize resource recovery. This includes regenerating and reusing adsorbents, developing catalysts that are efficient under visible light to reduce energy consumption, and using microbial consortia that can completely mineralize dyes without producing harmful byproducts. researchgate.netnih.govresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
p-Aminophenol
Aniline
Titanium dioxide
Zinc oxide
Hydrogen peroxide
Potassium permanganate
Ozone

Applications in Advanced Materials Science and Analytical Chemistry

Utilization as Probes and Markers in Biomedical and Biological Research

The ability of the azobenzene (B91143) unit to undergo reversible photoisomerization has been harnessed to create sophisticated tools for probing and manipulating biological systems with high spatial and temporal control.

Fluorescent Probes and Imaging Agents

While the parent compound is not primarily known for strong native fluorescence, its derivatives have been engineered into effective fluorescent sensors. The core structure serves as a platform for creating "push-pull" systems, where electron-donating and electron-accepting groups are attached to the azobenzene scaffold. This design allows for the development of ratiometric fluorescent ligands that exhibit changes in their emission spectra upon binding to specific analytes.

For instance, a novel colorimetric and ratiometric ligand based on an azo dye, 4-(4-Dimethylamino-phenylazo)-N-pyridine-2-ylmethyl-benzamide, was synthesized and demonstrated high selectivity for Fe³⁺ ions. researchgate.net This sensor showed a distinct visual color change from yellow to red and a ratiometric fluorescent response, with a low detection limit of 1.8 x 10⁻⁸ M. researchgate.net Furthermore, the well-known biological quencher Dabcyl, which is 4-[[4-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid, is a functionalized azobenzene derivative widely used in Förster Resonance Energy Transfer (FRET)-based probes for studying biomolecular interactions. researchgate.net Theoretical studies using Density Functional Theory (DFT) on related azo compounds also suggest that their optical properties can be tuned, indicating potential for designing novel fluorescent materials.

Biomolecular Interaction Studies

A significant application of 4-[(4-aminophenyl)azo]phenol derivatives is in the creation of photoswitchable biomolecules to study and control cellular processes. By incorporating the azobenzene unit as a linker into peptides or other ligands, their binding affinity to target proteins can be controlled with light.

A prominent example is the development of photoswitchable RGD (Arg-Gly-Asp) peptides to control cell adhesion. ossila.com Researchers have synthesized cyclic RGD peptides incorporating a 4-[(4-aminophenyl)azo]benzocarbonyl unit. The azobenzene's isomerization between the extended trans form and the bent cis form, induced by UV light (e.g., 366 nm), alters the distance and orientation of the RGD motif relative to a surface. This change modulates the peptide's ability to bind to integrin receptors on the cell surface. Studies have shown that the trans isomer typically promotes higher cell adhesion, while switching to the cis isomer reduces it. ossila.com This technology allows for the dynamic and reversible control of cell-surface interactions, crucial for research in tissue engineering and wound healing.

Table 1: Photoswitchable Peptide Systems Based on Azobenzene Derivatives
Photoswitchable Ligand Biological Target Switching Mechanism Observed Effect
cyclo(-RGDfK-) with 4-[(4-aminophenyl)azo]benzocarbonyl linkerαVβ3 and αVβ5 integrinsE→Z isomerization with 366 nm lightReduced cell adhesion and plating efficiency in the Z (cis) configuration compared to the E (trans) form.
Azobenzene-crosslinked Bak peptideBcl-XL (anti-apoptotic protein)UV irradiationLight-induced control over the peptide's helical content, modulating its binding affinity to Bcl-XL.
Azobenzene-modified ligandsMast cellsIsomerization of azobenzene moietyControl over mast cell degranulation. ossila.com

Integration into Functional Materials and Devices

The robust photochromism of the azobenzene core is a key feature for its integration into a variety of smart materials and optical devices.

Photoelectronic Applications and Photoswitchable Materials

The defining characteristic of this compound and related azobenzenes is their ability to undergo reversible trans-cis isomerization upon irradiation with light. The thermodynamically more stable trans isomer can be switched to the higher-energy cis isomer by absorbing light, typically in the UV-A or blue region of the spectrum. The reverse cis-to-trans isomerization can occur thermally or be accelerated by irradiation with light of a longer wavelength (e.g., visible light).

This isomerization is accompanied by a significant change in molecular geometry—the trans form is nearly planar, while the cis form has a bent, three-dimensional structure. This molecular motion can be harnessed to build light-driven molecular devices and create materials whose properties can be optically modulated. acs.org Azobenzene-containing polymers can exhibit macroscopic changes in shape, surface topology, and mechanical properties, making them candidates for artificial muscles, soft robotics, and remotely controlled actuators. Research has shown that these azobenzene derivatives are attractive building blocks for creating multi-stimuli responsive materials for advanced functional devices.

Optical Data Storage and Non-linear Optics

The light-induced isomerization of azobenzenes provides a mechanism for high-density optical data storage. The two distinct isomers (trans and cis) can represent the "0" and "1" states of a binary bit. Information can be written, erased, and rewritten by irradiating the material with different wavelengths of polarized light. This process relies on the local changes in the refractive index and absorption coefficient of the material as the azo molecules switch between states. acs.org This principle has been explored in holographic storage, where diffraction gratings can be written and erased within polymer films containing azo dyes. researchgate.net

Furthermore, azo dyes are investigated for their non-linear optical (NLO) properties. Organic materials with large second- or third-order NLO responses are crucial for applications in optical communications, signal processing, and optical computing. The extended π-conjugated system of the azobenzene core, especially when functionalized with donor and acceptor groups, can lead to significant molecular hyperpolarizability (β), a key parameter for NLO activity. Studies on heterocyclic azo compounds containing a sulfonamide group have shown high total first hyperpolarizability values, confirming that charge transfer occurs within these molecules and highlighting their promise as novel NLO materials. researchgate.net Theoretical and experimental work on various azo derivatives continues to explore their potential for creating efficient NLO materials. researchgate.nettandfonline.comeurjchem.com

Table 2: Selected Properties of Azo Derivatives for Optical Applications
Application Area Derivative/System Key Property/Finding Reported Value/Significance
Optical Data StorageAzopolymersReversible trans-cis photoisomerizationCan be used to form holographic gratings for information storage. researchgate.net
Optical Data StoragePolyglycidylmethacrylate with 4-[(4-methoxyphenyl) diazenyl] phenol (B47542)Refractive index modulationSuitable for high-density optical data storage applications. researchgate.net
Non-Linear OpticsHeterocyclic azo sulfonamidesHigh total first hyperpolarizability (β)Values up to 2503 a.u. and low energy gaps (<1.41 eV) indicate strong NLO activity. researchgate.net
Non-Linear OpticsTriphenylmethane scaffold (related structure)Moderate hyperpolarizability (β)~1.5 × 10⁻³⁰ esu, suitable for NLO applications.

Applications in Liquid Crystal Displays

Azo dyes, including derivatives of this compound, are used as dichroic dyes and in photo-alignment layers for liquid crystal displays (LCDs). In this application, the elongated shape of the dye molecules allows them to align with the liquid crystal (LC) host molecules.

As photo-alignment layers, thin films of azo dyes can replace the mechanically rubbed polyimide layers traditionally used to orient liquid crystals. scispace.com When exposed to polarized UV light, the azo dye molecules reorient themselves, creating a micro-structured surface that directs the alignment of the liquid crystal molecules without physical contact. scispace.comtandfonline.comspiedigitallibrary.org This non-contact method eliminates problems associated with mechanical rubbing, such as the generation of dust and static charges, which is particularly beneficial for high-resolution and active-matrix LCDs. scispace.com Research has shown that these azo dye alignment layers exhibit excellent properties, including high thermal stability, high azimuthal anchoring energy (>10⁻⁴ J/m²), and a high voltage holding ratio (VHR) of 98-99%, making them highly suitable for advanced display technologies. scispace.comtandfonline.com

Analytical Chemistry Methodologies and Sensing Applications

Development of Chromogenic Reagents for Analytical Determinations (e.g., Phenol Analysis)

Azo dyes are a significant class of chromogenic reagents used in spectrophotometric analysis due to their intense coloration and ability to react with various analytes to produce measurable color changes. jchemrev.com While direct applications of this compound for phenol analysis are not extensively documented in readily available literature, the principle is well-established through the use of structurally related compounds, most notably in the 4-aminoantipyrine (B1666024) (4-AAP) method for the determination of phenols. juniperpublishers.com

The 4-AAP method, first proposed by Emerson in 1943, involves the reaction of phenolic compounds with 4-aminoantipyrine in an alkaline medium in the presence of an oxidizing agent, typically potassium ferricyanide. juniperpublishers.com This reaction results in the formation of a colored antipyrine (B355649) dye, the intensity of which is proportional to the phenol concentration and can be measured spectrophotometrically. juniperpublishers.comb-cdn.net The reaction is effective for many ortho- and meta-substituted phenols, although it is less sensitive to para-substituted phenols. b-cdn.net The sensitivity of this method can be enhanced by extracting the resulting dye into an organic solvent like chloroform, which also increases the stability of the colored product. juniperpublishers.com

This classic method highlights the utility of compounds with an amino group positioned for reaction, similar to the 4-amino group in this compound. The underlying principle of oxidative coupling to form a colored product is a cornerstone of chromogenic analysis and demonstrates the potential of azo compounds in developing analytical methodologies for a wide range of target molecules. juniperpublishers.com The versatility of this reaction has been extended to the determination of other analytes, such as hydrogen peroxide produced in enzymatic reactions for glucose or cholesterol determination. juniperpublishers.com

Application as pH Indicators and Chemo/Biosensors

The extended π-electron system of azo dyes like this compound is sensitive to changes in the chemical environment, particularly pH. This sensitivity leads to alterations in their light absorption properties, resulting in visible color changes. Consequently, many azo compounds function as effective pH indicators. researchgate.net The presence of both an acidic hydroxyl group and a basic amino group in this compound suggests that its color would be dependent on the pH of the solution, as protonation or deprotonation of these groups would alter the electronic structure of the molecule. solubilityofthings.com For example, related azo dyes show distinct color changes and absorption maxima under acidic and basic conditions, with well-defined isosbestic points that are useful for analytical purposes. researchgate.net

Beyond simple pH indication, the chromogenic and fluorogenic properties of azo dyes are harnessed in the design of advanced chemosensors for the detection of various ions and molecules. nanobioletters.com A chemosensor is a device that converts chemical information into a measurable signal. nanobioletters.com Azo dyes are excellent candidates for the recognition element of a chemosensor due to their ease of synthesis, structural variability, and clear colorimetric responses that can often be detected by the naked eye. mdpi.com

Recent research has focused on developing azo-based chemosensors for a variety of analytes:

Anion Detection: Novel azo-azomethine dyes have been synthesized and demonstrated to be effective colorimetric sensors for fluoride (B91410) ions, exhibiting a significant red-shift in their absorption spectrum upon binding. bohrium.com The resulting dye-fluoride complex could then be used as a secondary sensor for detecting trace amounts of water in organic solvents. bohrium.com

Cation Detection: Specifically designed azo dyes act as highly sensitive and selective colorimetric chemosensors for metal cations. The introduction of an azo bridge into the sensor's molecular structure is known to enhance its chromogenic characteristics. rsc.org

Biosensing: The principles of azo dye chemistry are also applied in biosensing. For instance, the detection of hydrogen peroxide, a byproduct of many enzymatic reactions, can be achieved using systems involving chromogenic reagents that react to produce a colored azo dye. juniperpublishers.com

Complexation with Metal Ions for Analytical Detection and Separation Science

Azo dyes, particularly those containing functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) ortho to the azo linkage, are powerful chelating agents. jchemrev.com These groups can form stable coordination complexes with a wide variety of metal ions. The formation of these metal-ligand complexes often results in a significant change in the electronic absorption spectrum of the dye, producing a distinct color change that can be exploited for the qualitative and quantitative determination of metal ions using spectrophotometry. jchemrev.comnanobioletters.com The compound this compound, with its hydroxyl and amino groups, possesses the necessary structural features to act as a chelating ligand.

The analytical applications of azo dye complexation are extensive and cover a broad range of metal ions. The general process involves the reaction of the azo dye ligand with the target metal ion, often in a buffered solution to control the pH, followed by the measurement of the absorbance of the resulting complex at its characteristic wavelength maximum (λmax). jchemrev.com This technique is valued for its simplicity, cost-effectiveness, and high sensitivity. nih.gov

The versatility of azo dye ligands allows for the detection of numerous metal ions. By altering the substituents on the aromatic rings, the selectivity and sensitivity of the ligand for specific metals can be fine-tuned. Research has demonstrated the successful application of various azo dyes, structurally similar to this compound, as chromogenic reagents for the detection of several metal ions.

Table 1: Examples of Metal Ion Detection using Azo Dye Chemosensors
Metal Ion(s)Azo Dye/Ligand TypeDetection PrincipleKey FindingsReference
Ni²⁺8-hydroxyquinoline-based azo dyesColorimetricHighly sensitive and selective detection with a limit of detection (LOD) as low as 0.012 μM, which is below the EPA's permissible level in drinking water. rsc.org
Pb²⁺Azo-functionalized anthracene-9,10-dioneColorimetricThe solution color changed from rosy-brown to sandy-brown upon Pb²⁺ addition. The method was validated in environmental water samples with good recovery. nih.govrsc.org
Fe³⁺, Co²⁺, Ni²⁺Azo dyes with -OH and C=O groupsColorimetric (Naked-eye)Obvious color change from yellow to dark brown for Fe³⁺, and to yellowish for Co²⁺ and Ni²⁺, allowing for simple visual detection. nanobioletters.com
Cu²⁺, Hg²⁺Azo derivative of 2-mercaptobenzothiazoleSpectrophotometricA sensitive and accurate method was developed for the determination of Cu²⁺ and Hg²⁺ in various samples, including tap water and dental fillings. uokerbala.edu.iq
Ag(I), Hg(II), Cu(II)"S3N"-ligand azo-dye conjugateSpectrophotometricComplexation resulted in a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the dye, most pronounced for Cu(II). rsc.orgresearchgate.net
Pd²⁺Dabcyl (an azo dye)ColorimetricDemonstrated high sensitivity for Pd²⁺ in aqueous mixtures with a low detection limit of 5.4 x 10⁻⁸ M and a clear color change from yellow to purple. nih.gov

Beyond detection, the complexing properties of these dyes are also utilized in separation science. The differential solubility of the ligands and their metal complexes between aqueous and organic phases allows for their use in extractive photometric determinations and other separation techniques. jchemrev.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-[(4-aminophenyl)azo]phenol, and how can purity be optimized?

  • Answer : The compound is synthesized via diazotization of 4-aminophenol followed by coupling with phenol under controlled pH (8–10). Key steps include:

  • Diazotization: React 4-aminophenol with NaNO₂ in HCl at 0–5°C to form the diazonium salt .
  • Coupling: Add phenol in alkaline medium to generate the azo bond.
  • Purification: Recrystallize from ethanol/water to remove unreacted precursors. Monitor purity via HPLC with UV detection at λ~475 nm (characteristic azo absorbance) .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to confirm the structure of this compound?

  • Answer :

  • FT-IR : Identify N=N stretching (~1450–1600 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹). Absence of NH₂ bending (from unreacted 4-aminophenol) confirms completion .
  • ¹H-NMR : Aromatic protons appear as multiplets (δ 6.5–8.0 ppm). The -OH proton is deshielded (δ ~9–10 ppm) and disappears upon D₂O exchange .
  • UV-Vis : Azo chromophore absorbs at λ~477 nm (acidic) and ~595 nm (basic media), indicating pH-dependent tautomerism .

Q. What are the critical parameters for analyzing the acid-base behavior of this compound?

  • Answer : Conduct UV-Vis titrations across pH 2–12. The isobestic point (~520 nm) confirms equilibrium between protonated (azo) and deprotonated (quinoid) forms. Calculate pKa via Henderson-Hasselbalch analysis of absorbance vs. pH curves. Solvent polarity (e.g., ethanol vs. DMSO) induces red shifts (~20 nm), requiring calibration for accurate measurements .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and tautomeric stability of this compound?

  • Answer :

  • Geometry Optimization : Use B3LYP/6-311G(d,p) to model azo (C-N=N-C) and quinoid (C=N-N-C) tautomers. Compare total energies to determine stability .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. The quinoid form typically has a smaller gap, enhancing electrophilicity .
  • NMR Chemical Shifts : Simulate using GIAO-DFT and correlate with experimental data (RMSD <0.3 ppm validates accuracy) .

Q. What experimental and computational strategies resolve contradictions in reported spectroscopic data for azo-phenol derivatives?

  • Answer :

  • Tautomerism : Use variable-temperature NMR to detect slow-exchange tautomers. DFT-derived Boltzmann populations predict dominant forms at specific temperatures .
  • Solvent Effects : Compare experimental UV-Vis in solvents of varying polarity (e.g., water, DMSO) with time-dependent DFT (TD-DFT) simulations to explain spectral shifts .
  • X-ray Crystallography : Resolve ambiguity by determining crystal structure, though challenges arise due to polymorphism in azo compounds .

Q. How does the compound interact with biological macromolecules (e.g., proteins), and what analytical methods quantify these interactions?

  • Answer :

  • Binding Studies : Use fluorescence quenching (e.g., with bovine serum albumin). Calculate binding constants via Stern-Volmer plots .
  • Docking Simulations : AutoDock Vina models interactions with protein active sites (e.g., cytochrome P450). Validate with mutagenesis or FT-IR to detect conformational changes in amide I/II bands .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

  • Answer :

  • Purity Verification : Use DSC (differential scanning calorimetry) to detect impurities affecting melting points. Compare with elemental analysis (C, H, N ±0.3%) .
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 7.4) with HPLC quantification. Note that azo compounds may exhibit pH-dependent solubility .

Q. What advanced chromatographic techniques separate this compound from its synthetic byproducts?

  • Answer :

  • HPLC : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). MS detection identifies byproducts (e.g., unreacted diazonium salts at m/z 139) .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV (Rf ~0.5 for pure product) .

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